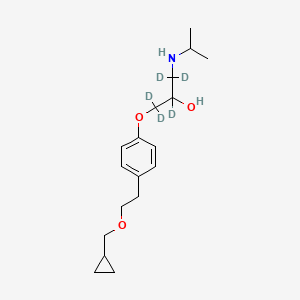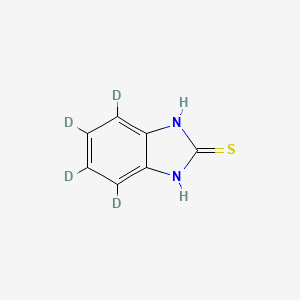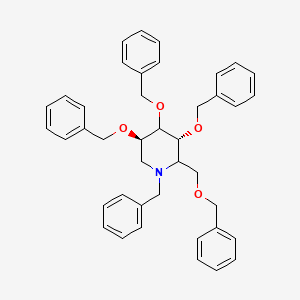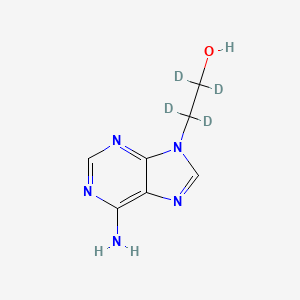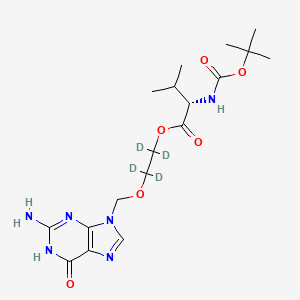
N-t-Boc-valacyclovir-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-t-Boc-valacyclovir-d4 is a stable isotope-labeled analogue of N-t-Boc-valacyclovir, which is an impurity of acyclovir. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The molecular formula of this compound is C18H24D4N6O6, and it has a molecular weight of 428.48.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-t-Boc-valacyclovir-d4 involves the coupling of an amine-protected valine, such as N-tert-butoxycarbonyl valine, with acyclovir using a coupling agent. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The protected valacyclovir is then deprotected to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict quality control measures to ensure the purity and consistency of the final product. The production is carried out in cleanroom environments to maintain high standards of cleanliness and prevent contamination.
Chemical Reactions Analysis
Types of Reactions: N-t-Boc-valacyclovir-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific research applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted analogues.
Scientific Research Applications
N-t-Boc-valacyclovir-d4 is extensively used in scientific research due to its stable isotope labeling. It is particularly valuable in drug metabolism studies, where it helps researchers understand the metabolic pathways of antiviral agents. Additionally, it is used in the design and development of effective antiviral drugs.
In the field of chemistry, this compound serves as a chemical reference for qualitative and quantitative analysis. It is also used in nuclear magnetic resonance (NMR) spectroscopy to study the structure, reaction mechanisms, and kinetics of compounds.
Mechanism of Action
N-t-Boc-valacyclovir-d4, like its parent compound valacyclovir, is a nucleoside analogue DNA polymerase inhibitor. It is rapidly converted to acyclovir in vivo. Acyclovir is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate. This triphosphate form competitively inhibits viral DNA polymerase, thereby preventing viral replication .
Comparison with Similar Compounds
N-t-Boc-valacyclovir-d4 is unique due to its stable isotope labeling, which makes it particularly useful in metabolic studies. Similar compounds include N-t-Boc-valacyclovir, valacyclovir, and acyclovir. While these compounds share similar antiviral properties, this compound’s stable isotope labeling provides additional advantages in research applications .
List of Similar Compounds:- N-t-Boc-valacyclovir
- Valacyclovir
- Acyclovir
This compound stands out due to its enhanced utility in scientific research, particularly in studies involving drug metabolism and antiviral drug development.
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-1,1,2,2-tetradeuterioethyl] (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O6/c1-10(2)11(21-17(27)30-18(3,4)5)15(26)29-7-6-28-9-24-8-20-12-13(24)22-16(19)23-14(12)25/h8,10-11H,6-7,9H2,1-5H3,(H,21,27)(H3,19,22,23,25)/t11-/m0/s1/i6D2,7D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLBYLSLCQBNHV-YUQOGSRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)OCN1C=NC2=C1N=C(NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
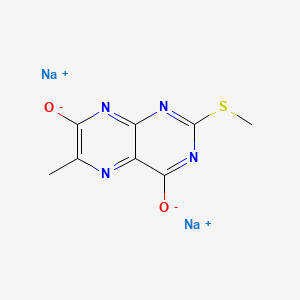
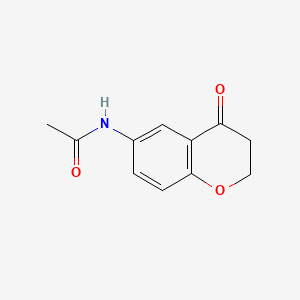


![7H-Thiazolo[4,5-g]indazole](/img/structure/B562733.png)
